molecular formula C9H9N3O2 B1447589 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid CAS No. 1538834-28-4

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

Cat. No. B1447589
M. Wt: 191.19 g/mol
InChI Key: VSIMHMPGGUSZTC-UHFFFAOYSA-N
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Description

“3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” is a heterocyclic compound . It is part of the triazole family, which are known for their versatile biological activities . Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Molecular Structure Analysis

The molecular structure of “3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” is characterized by a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . The linear formula is C9H9O2N3 .

Scientific Research Applications

  • Summary of Application : Triazolo pyridine derivatives, such as “3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid”, have been synthesized and evaluated for their antibacterial activity . These compounds are of interest due to their potential as new antimicrobial agents.
  • Methods of Application : The compounds were synthesized and their structures characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The synthesized compounds were then evaluated for in vitro antibacterial activity using the microbroth dilution method .
  • Results or Outcomes : Among all the tested compounds, some showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, one compound exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .

Future Directions

The future directions for “3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” and similar compounds could involve further exploration of their synthesis methods, biological activities, and potential applications in various drug classes .

properties

IUPAC Name

3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-7-10-11-8-5-6(9(13)14)3-4-12(7)8/h3-5H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIMHMPGGUSZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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